Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate
Description
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5,9,12H,1-2H3 |
InChI Key |
HWUPWNMKDNWIOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 5-bromo-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted aromatic esters.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary and secondary alcohols.
Scientific Research Applications
Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate
- CAS Number : 294860-58-5
- Molecular Formula : C₁₀H₁₁BrO₃
- Molar Mass : 259.1 g/mol
- Synonyms: Methyl 5-bromo-2-methoxyphenylacetate, Benzeneacetic acid, 5-bromo-2-methoxy-, methyl ester .
Structural Features :
The compound features a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, coupled with a hydroxyacetate ester moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural similarities, differing in substituents, ester groups, or halogen placement:
Reactivity and Functional Group Impact
- Hydroxy vs. Methoxy Groups : Replacement of the methoxy group with a hydroxyl (as in 38692-72-7) increases polarity and hydrogen-bonding capacity, affecting solubility and crystallization .
- Ester vs. Carboxylic Acid : The carboxylic acid derivative (34918-57-5) exhibits higher acidity (pKa ~2–3) compared to the ester, making it less suitable for lipophilic drug formulations .
- Halogen Position : Moving bromine from the 5- to the 2-position (e.g., 2382393-07-7) alters steric hindrance and electronic effects, impacting binding affinity in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
